6'-Sialyllactose

Infant formula Human milk oligosaccharide Nutritional biochemistry

6'-Sialyllactose (6'-SL) is the predominant sialylated HMO in mature human milk, present at 39% higher concentrations than 3'-SL. Its α2-6 linkage confers unique biological activity: 4.7-fold increased B. infantis adhesion for synbiotics, direct TLR4 binding for inflammation research, and specific influenza hemagglutinin recognition. For physiologically relevant infant formula, prioritize 6'-SL. High purity ≥98% reference standard.

Molecular Formula C23H39NO19
Molecular Weight 633.6 g/mol
CAS No. 35890-39-2
Cat. No. B025220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Sialyllactose
CAS35890-39-2
SynonymsSIALYLLACTOSE; N-ACETYLNEURAMIN-LACTOSE; N-ACETYLNEURAMINYL[2->3]- AND [2->6]-BETA-D-GALAC-TOPYRANOSYL[1->4]-D-GLUCOPYRANOSE; NEU5AC-ALPHA2-6GAL-BETA1-4GLC; NEURAMIN-LACTOSE; 6'-SL; 6'-SIALYLLACTOSE; D-Glucose, O-(N-acetyl-.alpha.-neuraminosyl)-(2?6)-O-.b
Molecular FormulaC23H39NO19
Molecular Weight633.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C23H39NO19/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39)/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+/m0/s1
InChIKeyVMWYCXKMRSTDSP-GIGDJUIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6′-Sialyllactose (CAS 35890-39-2): Sourcing the α2-6 Sialylated HMO for Infant Nutrition and Glycobiology Research


6′-Sialyllactose (6′-SL, CAS 35890-39-2) is a naturally occurring sialylated human milk oligosaccharide (HMO) and a key structural isomer of 3′-Sialyllactose (3′-SL, CAS 35890-38-1) [1]. It consists of an N-acetylneuraminic acid (Neu5Ac) residue linked to lactose via an α2-6 glycosidic bond, distinguishing it from the α2-3 linkage in 3′-SL [2]. As one of the simplest and most abundant acidic HMOs, 6′-SL is a critical reference standard for infant formula development and a foundational tool in glycobiology, enabling the study of α2-6 sialic acid-mediated processes including viral recognition, immune modulation, and gut microbiome interactions .

Why 3′-Sialyllactose Cannot Substitute for 6′-Sialyllactose in Precise Research and Formulation


Although both 6′-SL and 3′-SL are sialylated HMOs and share a common lactose core, their distinct α2-6 and α2-3 glycosidic linkages confer fundamentally different biological recognition profiles [1]. Influenza virus hemagglutinins, bacterial sialidases, and host lectins discriminate sharply between these linkage isomers, leading to divergent effects on viral tropism, microbial adhesion, and enzymatic degradation [2] [3]. Furthermore, their relative abundances in human milk differ substantially, with 6′-SL being the predominant sialylated HMO in mature milk from certain populations [4]. These differences render the two isomers non-interchangeable for applications requiring precise receptor mimicry or formulation to match physiological HMO profiles.

Quantitative Differentiation of 6′-Sialyllactose (CAS 35890-39-2) from its Closest Analogs: A Procurement-Focused Evidence Matrix


6′-SL is the Dominant Sialylated HMO in Mature Human Milk, Exceeding 3′-SL in Weighted Mean Concentration

In a weighted analysis of published literature, the weighted mean concentration of 6′-SL in human milk was calculated to be 0.39 g/L, which is 39% higher than the 0.28 g/L weighted mean for 3′-SL [1]. In a separate study of mature milk from Chinese donors (n=203), 6′-SL was the most abundant among 12 measured HMOs, with a concentration of 2.31 ± 0.81 g/L [2].

Infant formula Human milk oligosaccharide Nutritional biochemistry

6′-SL, but not 3′-SL, Enhances Adhesion of Probiotic Bifidobacterium infantis to Intestinal Epithelial Cells

Exposure of B. longum subsp. infantis ATCC 15697 to 6′-SL resulted in a 4.7-fold increase in adhesion to HT-29 human intestinal cells compared to untreated controls. In contrast, treatment with 3′-SL alone did not enhance adhesion over the control. A mixture of both isomers produced a synergistic 9.8-fold increase in adhesion [1].

Probiotic adhesion Gut microbiota Prebiotic mechanism

6′-SL and 2′-FL, but not Lactose, Inhibit TLR4 Signaling and Protect Against Necrotizing Enterocolitis in Preclinical Models

Supplementation of infant formula with 6′-SL or 2′-FL, but not the parent sugar lactose, significantly reduced the incidence and severity of necrotizing enterocolitis (NEC) in both neonatal mouse and premature piglet models [1]. Mechanistically, both 6′-SL and 2′-FL, but not lactose, were shown to directly bind to the TLR4-MD2 complex, inhibiting downstream NF-κB inflammatory signaling in human intestinal explants [1].

Necrotizing enterocolitis TLR4 inhibition Infant health

6′-SL is Less Readily Hydrolyzed by Key Gut Bacterial Sialidases Compared to 3′-SL, Suggesting Greater Functional Persistence

A comparative study of three bacterial sialidases (BbSia2 from Bifidobacterium bifidum, CpNanI from Clostridium perfringens, and HpNanH from Glaesserella parasuis) demonstrated a consistent preference for hydrolyzing the α2-3 linkage of 3′-SL over the α2-6 linkage of 6′-SL [1]. The substrate preference was ranked as 3′-SL (Siaα2-3Gal) ≥ 6′-SL (Siaα2-6Gal) for all three enzymes [1].

Sialidase substrate preference Gut microbiome Glycan stability

6′-SL-Conjugated Glycopolymers Exhibit High-Affinity Binding to Human Influenza A Virus Hemagglutinin via Multivalent Interactions

A star-shaped glycoligand designed with 6′-SL conjugated as the glycoepitope exhibited the strongest interaction with influenza hemagglutinin (HA) among tested constructs, an effect attributed to multivalent binding [1]. Separately, a 6′-SL-ovalbumin conjugate with a high substitution degree demonstrated strong binding affinity for HA, while a low-substitution conjugate showed weak affinity (KD = 1.5 ± 0.03 µM) [2].

Influenza A virus Hemagglutinin inhibitor Multivalent glycoligand

6′-SL and 2′-FL Reduce Adhesion of Pathogenic E. coli to Intestinal Cells, While 3′-SL Shows No Effect in a Related Model

At concentrations representative of human milk, both 2′-fucosyllactose (2′-FL) and 6′-SL significantly reduced the adhesion of Escherichia coli to Caco-2 intestinal epithelial cells [1]. The same study found no positive anti-adhesive effect for either oligosaccharide against Salmonella fyris [1]. While 3′-SL was not directly tested in this study, a separate investigation into probiotic adhesion found that 3′-SL did not enhance B. infantis adhesion, whereas 6′-SL did [2].

Anti-adhesive Escherichia coli Infant formula supplementation

High-Value Applications for 6′-Sialyllactose (CAS 35890-39-2) Based on Quantitative Differentiation Data


Precise Formulation of HMO-Blend Infant Formulas to Mimic Human Milk Composition

Given the weighted mean concentration of 6′-SL in human milk (0.39 g/L) is 39% higher than that of 3′-SL (0.28 g/L), and that 6′-SL can be the single most abundant HMO in mature milk (up to 2.31 ± 0.81 g/L in some populations), formulators seeking to create a physiologically relevant HMO profile should prioritize 6′-SL as the major sialylated component [5] [2]. The differential concentration data provides a quantitative basis for establishing inclusion rates in infant formula.

Development of Probiotic Synbiotics with Enhanced Host-Adhesion Properties

The unique ability of 6′-SL to increase the adhesion of Bifidobacterium infantis to intestinal cells by 4.7-fold, a property not shared by its isomer 3′-SL, positions it as a superior ingredient for synbiotic formulations [5]. This function can be leveraged to improve probiotic colonization and persistence in the gut, offering a clear functional advantage over formulations using 3′-SL or non-specific prebiotics.

Research into TLR4-Mediated Inflammatory Diseases, Including Necrotizing Enterocolitis

The demonstrated ability of 6′-SL to directly bind to the TLR4-MD2 complex and inhibit downstream inflammatory signaling in human intestinal tissue provides a strong mechanistic rationale for its use as a tool compound in inflammation research [5]. This is particularly relevant for preclinical models of necrotizing enterocolitis (NEC) and other TLR4-driven pathologies, where 6′-SL offers a specific, HMO-based intervention distinct from the inactive parent sugar lactose.

Design of Multivalent Glycoconjugates for Influenza Virus Capture or Inhibition

6′-SL serves as a specific glycoepitope for the hemagglutinin of human influenza A viruses. Research demonstrates that multivalent presentation of 6′-SL on synthetic polymer scaffolds can achieve strong, high-avidity binding to HA [5]. This application is highly relevant for the development of novel antiviral biomaterials, virus-capture surfaces for diagnostics, or hemagglutinin inhibitors, where the valency and spatial arrangement of 6′-SL are critical design parameters.

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